3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
Description
Properties
IUPAC Name |
3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c1-5-7-2-6(3-9)4-10-8(7)12-11-5/h2,4H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGQGMVDNLBJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=NC2=NN1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ultrasound-Promoted Regioselective Synthesis
A highly efficient one-pot, three-component reaction employs 3-amino-5-methylpyrazole , malononitrile , and aromatic aldehydes under ultrasound irradiation. This method achieves regioselective cyclization in 8–10 minutes with yields ranging from 85% to 98% . The ultrasonic cavitation effect enhances reaction kinetics by promoting homogeneous mixing and reducing activation energy. For example, the condensation of 3-amino-5-methylpyrazole with 4-chlorobenzaldehyde and malononitrile yields the target compound at 95% efficiency under solvent-free conditions.
Catalyst-Assisted Multicomponent Approaches
Nano-magnetic catalysts such as Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ enable solvent-free synthesis at 100°C , achieving yields up to 92% . The catalyst’s high surface area and Brønsted acidity facilitate imine formation and subsequent cyclization. Similarly, amorphous carbon-supported sulfonic acid (AC-SO₃H) catalyzes the reaction between 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature, affording pyrazolo[3,4-b]pyridine-5-carbonitriles in 97% yield .
Cyclocondensation of Prefunctionalized Intermediates
Cyclization of 3-Aminopyrazole Derivatives
The reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with malononitrile and electrophilic agents (e.g., aldehydes or ketones) forms the pyrazolo[3,4-b]pyridine core. For instance, heating 3-methyl-1-phenyl-1H-pyrazol-5-amine with malononitrile and benzaldehyde in ethanol under reflux for 6 hours yields the product at 78% efficiency . The mechanism involves Knoevenagel condensation followed by intramolecular cyclization.
Hydrazine-Mediated Cyclocondensation
Hydrazine hydrate reacts with 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine intermediates to introduce the cyano group via nucleophilic substitution. For example, treatment of 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine with malononitrile in dimethylformamide (DMF) at 120°C for 4 hours yields the carbonitrile derivative in 82% yield .
Functional Group Transformations
Cyanation of Pyrazolo[3,4-b]pyridine Intermediates
Direct cyanation of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives using POCl₃ and NH₄SCN provides a route to the carbonitrile. For instance, refluxing the carboxylic acid with POCl₃ and NH₄SCN in acetonitrile for 12 hours achieves 70% conversion .
Oxidative Dehydrogenation
Oxidation of 4,5-dihydropyrazolo[3,4-b]pyridines with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane under argon affords the aromatic carbonitrile. This method is particularly effective for substrates sensitive to hydrolysis, achieving yields up to 85% .
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for the predominant synthetic routes:
Chemical Reactions Analysis
Hydrolysis Reactions
The nitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
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Basic Hydrolysis : Treatment with aqueous NaOH converts the nitrile to a carboxylic acid (compound 2 ), which can subsequently undergo esterification.
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Esterification : Reaction of the carboxylic acid with methanol and sulfuric acid produces the corresponding ethyl ester (compound 3 ) in 70% yield .
Nucleophilic Substitution
The nitrile group participates in nucleophilic substitutions, particularly with nitrogen-containing reagents:
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Thiourea : Forms 3,4-diaminopyrazolo[3,4-d]pyrimidine (5 ) via nucleophilic attack at the nitrile carbon .
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Hydrazine Hydrate : Yields hydrazino derivatives (compound 8 ), which can further react with electrophiles like benzoyl chloride or sodium pyruvate .
Cyclocondensation Reactions
The compound serves as a precursor in multicomponent reactions to synthesize polycyclic systems:
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With Aldehydes and Ketones : Catalyzed by Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, it forms pyrazolo[3,4-b]pyridines via a proposed mechanism involving Knoevenagel condensation and cyclization .
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With Cyanoacetone : Produces pyrazolo[3,4-b]pyridine 15 , which cyclizes in formic acid to yield pyrazolo[4',3':5,6]pyrido[4,3-d]pyrimidine (16 ) .
Functional Group Transformations
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Oxidation : The pyrazole ring can be oxidized to N-oxides using agents like m-chloroperbenzoic acid (not explicitly documented for this compound but inferred from analogous pyrazolo[3,4-b]pyridines).
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Methylthio Substitution : Reaction with acetic anhydride replaces the methylthio group, forming derivatives like compound 7 .
Key Research Findings
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Antimicrobial Activity : Derivatives like compound 5 and 16 exhibit potent antibacterial and antifungal properties, with MIC values comparable to standard drugs .
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Kinase Inhibition : Analogous 4-aminopyrazolo[3,4-b]pyridines show high affinity for adenosine receptors (e.g., 2h , Kᵢ = 6 nM at A₁AR) .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
One of the most prominent applications of 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is in the development of antitumor agents. Research indicates that derivatives of this compound exhibit potent antitumor activity, particularly against lung cancer. For instance, a study highlighted the compound's role as an AMP-activated protein kinase (AMPK) activator, which is crucial in cancer metabolism and cell proliferation control .
Biological Properties
The compound has been associated with various biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects. These properties are attributed to the structural features of pyrazolo[3,4-b]pyridines that facilitate interactions with biological targets .
Synthesis and Catalysis
Catalytic Applications
Recent advancements have showcased the use of this compound in catalytic processes. A notable study employed a Zr-MOFs based copper complex as a catalyst for synthesizing this compound from aromatic aldehydes and cyanoacetates under mild conditions. The process demonstrated high yields (60–85%) and short reaction times (90–120 minutes), emphasizing its efficiency in organic synthesis .
One-Pot Synthesis
Another innovative approach involves a one-pot three-component synthesis method utilizing aluminum oxide as a nanocatalyst for producing various derivatives of this compound. This method simplifies the synthesis process while maintaining high yields and purity of the final products .
Material Science
Nanostructured Materials
The incorporation of this compound into nanostructured materials has shown promise in enhancing their properties for applications in sensors and electronic devices. The unique electronic characteristics imparted by the pyrazolo[3,4-b]pyridine framework can improve the performance of these materials under various conditions.
Table 1: Biological Activities of this compound Derivatives
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | AMPK activation leading to reduced tumor growth | |
| Antimicrobial | Effective against various bacterial strains | |
| Anticonvulsant | Potential use in epilepsy treatment |
Table 2: Synthesis Conditions for this compound
| Catalyst Type | Yield (%) | Reaction Time (min) | Conditions |
|---|---|---|---|
| Zr-MOFs based copper complex | 60–85 | 90–120 | Mild conditions |
| Aluminum oxide nanocatalyst | High | Short | One-pot synthesis |
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of a specific derivative of this compound in vitro and in vivo. Results indicated significant inhibition of tumor cell proliferation and induction of apoptosis through AMPK pathway modulation.
Case Study 2: Catalytic Efficiency
In another case, researchers compared various catalysts for synthesizing this compound. The study found that the Zr-MOFs based copper complex outperformed traditional catalysts in terms of yield and reaction time, showcasing its potential for industrial applications.
Mechanism of Action
The mechanism of action of 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signaling pathways, such as the Ras/Erk and PI3K/Akt pathways.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups (EWGs) : Nitrile (CN) and carbonyl (COPh) substituents enhance reactivity and intermolecular interactions, as seen in the planar stacking (π-π interactions at 3.57 Å) of the target compound .
- Bulkier Substituents : Aryl groups (e.g., phenyl, chlorophenyl) increase steric hindrance but improve biological activity. For example, WRH-2412’s triphenyl substitution correlates with potent anticancer effects .
Antitumor Activity:
- The target compound’s derivatives, such as 5-acetyl-4-amino-6-hydroxy-1-tosyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, exhibit IC₅₀ values comparable to 5-fluorouracil (8.2 µM vs. 5.7 µM) in Hep2 cell lines .
- WRH-2412 demonstrates superior antiproliferative effects due to its hydroxylphenyl and triphenyl substitutions, which enhance cellular uptake and target binding .
Corrosion Inhibition:
- Hydrogenated analogs like PP-2 achieve 92% inhibition efficiency in acidic media via adsorption mechanisms, contrasting with the target compound’s primary role in drug discovery .
Biological Activity
3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview
This compound belongs to the pyrazolopyridine family, characterized by a fused pyrazole and pyridine ring system. Its structure includes a methyl group at the third carbon of the pyrazole ring and a carbonitrile group at the fifth position. This compound has been reported to exhibit significant anticancer properties by targeting various kinases involved in cell growth and survival.
The biological activity of this compound primarily involves its interaction with several key enzymes:
- Kinase Inhibition : The compound targets tyrosine, serine/threonine, and lipid kinases. This inhibition can lead to:
- Cell Growth Inhibition : By disrupting kinase signaling pathways, it can halt the proliferation of cancer cells.
- Induction of Apoptosis : The compound triggers programmed cell death in malignant cells.
- Inhibition of Angiogenesis : It prevents the formation of new blood vessels that tumors require for growth.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound:
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Cell Line Studies :
- A study demonstrated that derivatives of 3-methyl-1H-pyrazolo[3,4-b]pyridine exhibited potent cytotoxic effects against various cancer cell lines, including HeLa and MCF7. For instance, one derivative showed an IC50 value of 2.59 µM against HeLa cells, comparable to doxorubicin (IC50 = 2.35 µM) .
- Another derivative revealed IC50 values of 4.66 µM and 1.98 µM against MCF7 and HCT-116 cells, respectively .
- Mechanistic Insights :
Biochemical Pathways
The interaction with kinases influences several biochemical pathways:
- AMPK Pathway : The compound affects energy homeostasis within cells by modulating AMP-activated protein kinase (AMPK) activity.
- Cyclin-Dependent Kinases (CDKs) : Research has indicated that certain derivatives selectively inhibit CDKs, which are critical regulators of the cell cycle . For example, one study reported an IC50 value of 0.36 µM against CDK2 .
Data Table: Biological Activity Summary
| Compound Derivative | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Derivative 9a | HeLa | 2.59 | Cell cycle arrest at S phase |
| Derivative 14g | MCF7 | 4.66 | Cell cycle arrest at G2/M phase |
| Doxorubicin | HeLa | 2.35 | Chemotherapeutic agent |
| Doxorubicin | MCF7 | 4.57 | Chemotherapeutic agent |
Case Study 1: Synthesis and Evaluation
A recent study synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their anticancer activity against several human tumor cell lines. The results indicated that structural modifications significantly influenced their biological activity. Notably, compounds with specific substituents exhibited enhanced potency against CDKs, underscoring the importance of structure-activity relationships in drug development .
Case Study 2: Structural Optimization
Another investigation focused on optimizing the synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyridine derivatives using various synthetic strategies. The study highlighted how different reaction conditions could yield compounds with improved anticancer efficacy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives?
- Methodological Answer : A two-step approach is widely used:
Nucleophilic substitution : React 3-methyl-1-phenyl-6-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile with amines (e.g., propylamine) at 323 K to substitute the chloro group .
Recrystallization : Purify the product using aqueous ethanol, achieving ~69% yield with Rf = 0.25 (hexane:ethyl acetate, 4:1) .
- Alternative Method : A four-component reaction using aryl glyoxals, 3-oxopropanenitriles, and ammonium acetate catalyzed by Fe3O4@CoII LDH under reflux yields pyrazolo[3,4-b]pyridine derivatives with improved regioselectivity .
Q. How is the crystal structure of this compound derivatives determined?
- Methodological Answer :
- Data Collection : Use a Gemini diffractometer with MoKα radiation (λ = 0.71073 Å) and multi-scan absorption correction (e.g., CrysAlis PRO) .
- Refinement : Employ SHELXL for small-molecule refinement, applying constraints for H atoms (riding model for CH groups, free refinement for NH) .
- Key Observations : Planarity of the pyrazolo[3,4-b]pyridine core (r.m.s. deviation ≤ 0.001 Å) and intermolecular interactions (N–H⋯O hydrogen bonds, π-π stacking with centroid distances ~3.57 Å) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic and thermodynamic properties of this compound derivatives?
- Methodological Answer :
- DFT Setup : Use B3LYP/6-311++G(d,p) or CAM-B3LYP with polarizable continuum models (PCM) to simulate electronic absorption spectra in solvents like methanol .
- Key Outputs :
- Reactivity : Local reactivity descriptors (e.g., Fukui indices) identify nucleophilic attack sites (e.g., C7 in HMBPP derivatives) .
- Thermodynamics : Calculate Gibbs free energy (ΔG) and enthalpy (ΔH) to confirm structural stability (e.g., HMBPP ΔG = −1,250 kcal/mol at 298 K) .
Q. How to resolve contradictions in crystallographic data, such as hydrogen bonding vs. π-π interactions in pyrazolo[3,4-b]pyridines?
- Methodological Answer :
- Validation Tools : Cross-reference SHELXL refinement results with Hirshfeld surface analysis to quantify interaction contributions (e.g., H-bonding vs. π-π in R22(12) motifs) .
- Case Study : For 3-methyl-1-phenyl-6-propylamino derivatives, prioritize N–H⋯O hydrogen bonds (Table 1: d(D–H) = 0.86 Å, d(H⋯A) = 2.12 Å) over π-π stacking, as the former stabilizes dimers more effectively .
Q. What strategies optimize reaction yields in multi-component syntheses of pyrazolo[3,4-b]pyridines?
- Methodological Answer :
- Catalyst Screening : Test magnetic nanocatalysts (e.g., Fe3O4@CoII LDH) to enhance efficiency in ethanol/water (1:1) under reflux, achieving >80% yield .
- Kinetic Control : Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1) and adjust stoichiometry (e.g., 12:1 amine:substrate ratio) to suppress side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
